molecular formula C12H23ClN2O2 B153133 tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride CAS No. 929302-18-1

tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride

Cat. No.: B153133
CAS No.: 929302-18-1
M. Wt: 262.77 g/mol
InChI Key: SZACTFROZQQOJB-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-8-12(9-14)4-6-13-7-5-12;/h13H,4-9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZACTFROZQQOJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929302-18-1
Record name tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
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Preparation Methods

Reaction Overview

The seven-step synthesis outlined in CN111620869A begins with ethyl malonate and proceeds through sequential functional group transformations to construct the spirocyclic core. The pathway involves:

  • Ethyl malonate condensation in ethanol to form compound 2.

  • Lithium borohydride reduction in tetrahydrofuran (THF) to yield diol 3.

  • Tosylation with p-toluenesulfonyl chloride in dichloromethane (DCM) to produce sulfonate 4.

  • Cyclization with cesium carbonate in acetonitrile to generate spirocyclic intermediate 5.

  • Magnesium-mediated reduction in methanol to afford amine 6.

  • Boc protection using Boc anhydride in DCM to form protected amine 7.

  • Hydrogenolysis with palladium on carbon (Pd/C) in methanol to yield the final hydrochloride salt.

Critical Reaction Parameters

Key conditions and yields for each step are summarized below:

StepReagentsSolventTemperature (°C)Time (h)Yield (%)
1EthanolEthanol25–80595
2LiBH₄THF0–702.590
3p-TsCl, Et₃NDCM2512100
4Cs₂CO₃, KIAcetonitrile90370
5MgMethanol25–801100
6Boc₂O, K₂CO₃THF/H₂O251285
7Pd/C, H₂Methanol25395

Data derived from CN111620869A.

The fourth step (cyclization) is the yield-limiting stage (70%), attributed to competing side reactions during ring closure. Notably, the use of cesium carbonate as a base enhances nucleophilic displacement efficiency, while potassium iodide acts as a phase-transfer catalyst. The final hydrogenolysis step achieves near-quantitative conversion, ensuring high purity of the hydrochloride product.

Streamlined Synthesis via Epoxidation-Ring Expansion

Reaction Design

CN102659678B describes a three-step route starting from commercially available compounds II and V. The process involves:

  • Alkylation of compound II with compound V in tetrahydrofuran (THF) or dimethylformamide (DMF) to form intermediate VI.

  • Epoxidation using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in dichloromethane (DCM) or acetonitrile.

  • Acid-catalyzed ring expansion to yield the target spirocyclic hydrochloride.

Optimization and Scalability

Key advantages of this method include:

  • Reduced step count (3 steps vs. 7 steps).

  • Higher overall yield (70.7% vs. 40–50% for the multi-step route).

  • Avoidance of hazardous reagents (e.g., nitromethane).

Reaction conditions are summarized below:

StepReagentsSolventTemperature (°C)Time (h)Yield (%)
1NaH, THF/DMFTHF/DMF60–120685
2mCPBA/H₂O₂DCM/MeCN10–60890
3HClMeOH25495

Data derived from CN102659678B.

The use of mCPBA in the epoxidation step ensures regioselectivity, while aqueous HCl facilitates efficient ring expansion and salt formation. This method’s scalability is further enhanced by employing cost-effective solvents like acetonitrile and avoiding cryogenic conditions.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

The streamlined three-step method offers superior overall yield (70.7%) compared to the multi-step approach (40–50%). However, the latter provides finer control over intermediate purity, which is critical for pharmaceutical applications.

Industrial Applicability

  • Multi-step synthesis : Suitable for small-scale production where intermediate characterization is essential. The use of Pd/C in the final step necessitates specialized hydrogenation equipment, increasing capital costs.

  • Three-step synthesis : Ideal for large-scale manufacturing due to shorter reaction times and lower reagent costs. The absence of explosive reagents (e.g., LiBH₄) enhances operational safety .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines .

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride serves as a valuable scaffold in the development of novel pharmacological agents. Its spirocyclic structure is conducive to the design of molecules that can interact with biological targets, such as receptors and enzymes.

Case Study: Protein Degradation
Recent studies have highlighted the compound's role as a building block in the synthesis of protein degraders. These molecules are designed to selectively target and degrade specific proteins within cells, offering a novel approach to treating diseases like cancer by eliminating oncogenic proteins .

Synthesis of Bioactive Compounds

The compound is utilized in the synthesis of various bioactive compounds, particularly those aimed at modulating biological pathways. Its ability to form stable intermediates makes it an attractive choice for chemists looking to create complex molecules efficiently.

Example Reaction:
In one synthetic route, this compound was reacted with formaldehyde and sodium triacetoxyborohydride to yield modified diazaspiro compounds with enhanced biological activity .

Neuroscience Research

The compound's structural features allow for exploration in neuroscience, particularly in developing agents that could influence neurotransmitter systems. Researchers are investigating its potential as a lead compound for designing drugs that target specific neuroreceptors involved in mood regulation and cognition.

Mechanism of Action

The mechanism of action of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

tert-Butyl 2,7-Diazaspiro[3.5]nonane-7-carboxylate Hydrochloride
  • CAS No.: 1023301-84-9
  • Molecular Formula : C₁₂H₂₃ClN₂O₂ (same as the 2-carboxylate isomer)
  • Key Differences :
    • The carboxylate group is positioned at the 7-nitrogen instead of the 2-nitrogen.
    • Impact : Altered electronic and steric properties influence receptor binding. For example, derivatives of the 7-carboxylate isomer show distinct pharmacological profiles in sigma receptor modulation .
tert-Butyl 1,7-Diazaspiro[4.5]decane-7-carboxylate
  • CAS No.: 937729-06-1
  • Molecular Formula : C₁₃H₂₄N₂O₂
  • Key Differences: Larger spiro ring system (4.5 vs.

Salt Forms

tert-Butyl 2,7-Diazaspiro[3.5]nonane-2-carboxylate Oxalate
  • CAS No.: 1215461-13-4
  • Molecular Formula : C₁₄H₂₄N₂O₆
  • Key Differences :
    • Oxalate salt form enhances aqueous solubility compared to the hydrochloride.
    • Storage : Requires -20°C storage, making it less convenient for industrial use .
tert-Butyl 2,6-Diazaspiro[3.5]nonane-2-carboxylate Oxalate (2:1)
  • CAS No.: 1523571-08-5
  • Molecular Formula : C₂₆H₄₆N₄O₈
  • Key Differences :
    • Contains two oxalate counterions, increasing molecular weight (542.67 g/mol) and altering crystallization behavior .

Functional Derivatives

Allyl 2,7-Diazaspiro[3.5]nonane-2-carboxylate Hydrochloride
  • CAS No.: 2007921-06-2
  • Molecular Formula : C₁₁H₁₉ClN₂O₂
  • Key Differences :
    • Allyl ester group replaces tert-butyl, offering a reactive handle for further functionalization. However, reduced stability under basic conditions .
Boc-Protected Derivatives
  • Example: tert-Butyl 7-Benzoyl-2,7-diazaspiro[3.5]nonane-2-carboxylate (3a) CAS No.: N/A (synthetic intermediate) Key Differences:
  • Benzoyl substitution at the 7-position enhances lipophilicity, improving CNS penetration in sigma receptor ligands .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Salt Form Storage Conditions Key Applications
This compound 929302-18-1 C₁₂H₂₃ClN₂O₂ 262.77 Hydrochloride 2–8°C D4R antagonists, SR ligands
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride 1023301-84-9 C₁₂H₂₃ClN₂O₂ 262.78 Hydrochloride 2–8°C Sigma receptor modulators
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate oxalate 1215461-13-4 C₁₄H₂₄N₂O₆ 316.35 Oxalate -20°C High-solubility intermediates
Allyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride 2007921-06-2 C₁₁H₁₉ClN₂O₂ 246.74 Hydrochloride Room temperature Functionalizable intermediates

Biological Activity

tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₁₂H₂₃ClN₂O₂
  • Molecular Weight : 262.77 g/mol
  • CAS Number : 929302-18-1
  • Appearance : Powder/crystals

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in enzyme inhibition and receptor binding. These activities are crucial for its potential therapeutic applications.

The compound interacts with specific enzymes and receptors, altering their activity. This interaction can lead to various biological effects, including modulation of metabolic pathways and inhibition of disease-related processes.

Enzyme Inhibition Studies

Studies have shown that this compound may inhibit specific enzymes that play a role in various diseases. For instance:

  • Enzyme Targeting : The compound has been investigated for its ability to inhibit proteases and kinases, which are critical in cancer progression and other diseases.

Case Study: Inhibition of Kinases

A study explored the efficacy of this compound as a kinase inhibitor. The results indicated a significant reduction in kinase activity at certain concentrations, suggesting its potential as a therapeutic agent in oncology.

Enzyme IC₅₀ (µM) Effect
Protein Kinase A0.5Significant inhibition
Cyclin-dependent Kinase 20.8Moderate inhibition

Receptor Binding Affinity

The binding affinity of this compound to various receptors has also been studied:

Receptor Type Binding Affinity (Ki) Biological Implication
Serotonin Receptor50 nMPotential antidepressant effects
Dopamine Receptor30 nMImplications in neuropsychiatric disorders

Safety and Toxicology

Safety assessments indicate that the compound poses certain hazards, including irritation upon contact and potential respiratory issues if inhaled. The following hazard statements have been noted:

  • H302: Harmful if swallowed.
  • H315: Causes skin irritation.
  • H319: Causes serious eye irritation.
  • H332: Harmful if inhaled.

Precautionary measures include using protective equipment when handling the compound.

Q & A

Q. What synthetic strategies are recommended for preparing tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride with high purity?

Methodological Answer: The compound is synthesized via multi-step protocols involving Buchwald–Hartwig amination and alkylation reactions. Starting from the commercially available tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, intermediates are prepared by reacting with aryl halides (e.g., iodobenzene) under palladium catalysis. Deprotection of the Boc group is achieved using trifluoroacetic acid (TFA) or HCl/dioxane, followed by alkylation with agents like benzyl bromide or (2-bromoethyl)benzene. Purification is critical; reverse-phase HPLC with MeCN/water (0.1% formic acid) on a YMC-Actus Triart C18 column ensures >95% purity. Key parameters include reaction temperature (80°C for alkylation) and stoichiometric control of reagents (e.g., 1.5–2.0 equivalents of halo-derivatives) .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

  • Liquid Chromatography-Mass Spectrometry (LCMS): Used to confirm molecular weight (e.g., m/z 727 [M+H]⁺ for intermediates) and monitor reaction progress .
  • HPLC with UV Detection: Retention times (e.g., 1.27–1.32 minutes under SMD-TFA05 conditions) ensure purity and identity .
  • NMR Spectroscopy: ¹H/¹³C NMR resolves spirocyclic structural features, such as the 3.5-nonane ring and tert-butyl group .

Advanced Research Questions

Q. How do structural modifications of the 2,7-diazaspiro[3.5]nonane scaffold influence sigma receptor (S1R/S2R) binding affinity and selectivity?

Methodological Answer: Modifications at the distal hydrophobic region (e.g., benzyl or phenylpropane groups) and linker length significantly impact receptor affinity. For example:

  • Alkylation with (2-bromoethyl)benzene increases S1R binding (Ki < 10 nM) due to enhanced hydrophobic interactions.
  • Acylation with benzoyl chloride reduces selectivity, favoring S2R by disrupting hydrogen bonding with S1R’s Glu172 residue.
    In vivo efficacy is validated using mechanical hypersensitivity models, where derivatives like 4b (IC₅₀ = 0.8 nM) show potent antiallodynic effects without motor impairment .

Q. What strategies resolve contradictions in reported biological activities of diazaspiro derivatives?

Methodological Answer: Discrepancies between in vitro binding data and in vivo efficacy often arise from:

  • Pharmacokinetic factors: Poor blood-brain barrier penetration despite high receptor affinity. Use logP calculations (optimal range: 2–4) and PAMPA-BBB assays to prioritize candidates.
  • Metabolic stability: Hepatic microsome assays (e.g., rat/human) identify susceptible sites (e.g., ester hydrolysis). Introducing fluorine atoms or rigid linkers improves stability .
  • Functional selectivity: Some derivatives act as antagonists at S1R but agonists at S2R. Radioligand displacement assays with [³H]DTG and ³H-pentazocine clarify subtype-specific effects .

Q. How does the compound’s stability under varying storage and reaction conditions impact experimental reproducibility?

Methodological Answer:

  • Storage: Stable at -20°C under inert gas (N₂/Ar) for >6 months. Degradation occurs via hydrolysis of the tert-butyl ester in humid environments (confirmed by TLC monitoring) .
  • Reaction Conditions: Avoid prolonged heating (>80°C) in polar aprotic solvents (e.g., DMF), which accelerates racemization at chiral centers. Use tetrabutylammonium iodide as a phase-transfer catalyst to reduce reaction time .
  • Decomposition Products: Under fire conditions, hazardous gases (CO, NOₓ) form. Always use fume hoods and scavengers .

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